1-(2,4-Difluorophenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea
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Overview
Description
3-(2,4-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antihypertensive, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,4-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,6-Disubstituted 3(2H)-Pyridazinone-acetohydrazide Derivatives: These compounds share a similar pyridazinone core and exhibit comparable pharmacological activities.
2-Substituted-6-(4-Acylaminophenyl)-4,5-Dihydropyridazin-3(2H)-ones: Another class of pyridazinone derivatives with similar biological properties.
Uniqueness
3-(2,4-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl and morpholinyl groups enhances its pharmacological profile and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H19F2N5O2 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C21H19F2N5O2/c22-15-4-5-19(17(23)13-15)25-21(29)24-16-3-1-2-14(12-16)18-6-7-20(27-26-18)28-8-10-30-11-9-28/h1-7,12-13H,8-11H2,(H2,24,25,29) |
InChI Key |
PUNNITYKRLHQQK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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